4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that features a tert-butyl group, a chromenone moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps. One common approach is to start with the chromenone core, which can be synthesized through a condensation reaction between a suitable phenol and an aldehyde. The tert-butyl group can be introduced via Friedel-Crafts alkylation, and the benzamide moiety can be attached through an amide coupling reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone moiety can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structure suggests it could be investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The chromenone moiety could play a role in binding to these targets, while the tert-butyl and benzamide groups could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide: can be compared to other chromenone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the tert-butyl group can influence the compound’s steric and electronic properties, while the chromenone and benzamide moieties can contribute to its reactivity and potential bioactivity.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3/c1-17-6-5-7-19(14-17)25-16-23(29)22-15-21(12-13-24(22)31-25)28-26(30)18-8-10-20(11-9-18)27(2,3)4/h5-16H,1-4H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBSIJBLEMROEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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